molecular formula C11H13NO B1417197 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol CAS No. 2209086-85-9

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol

Cat. No.: B1417197
CAS No.: 2209086-85-9
M. Wt: 175.23 g/mol
InChI Key: KWBZZILDQZEXOJ-UHFFFAOYSA-N
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Description

“4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol” is a chemical compound with the CAS Number: 2209086-85-9 . It has a molecular weight of 175.23 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2 . This code provides a textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It is stored at ambient temperature .

Scientific Research Applications

Synthesis and Incorporation into Peptides

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol derivatives have been synthesized and incorporated into linear and cyclic peptides. This synthesis starts from [1.1.1]propellane, producing rigid analogues of γ-aminobutyric acid which are then used in peptide chemistry (Pätzel et al., 2004).

Anti-Bone Cancer Activity

A heterocyclic compound synthesized using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol as a starting material demonstrated in vitro anticancer activities against human bone cancer cell lines. This compound was characterized for its anti-bone cancer activity and potential antiviral activity through molecular docking investigations (Lv et al., 2019).

Antioxidant and Antibacterial Applications

Metal(II) complexes of a compound structurally related to this compound have been synthesized and shown to possess significant antioxidant and antibacterial properties. These properties highlight potential applications in therapeutic and pharmacological fields (Ejidike & Ajibade, 2015).

NMR Analysis of Substituted Polycycloalkanes

NMR analysis of various bicycloalkanes, including those substituted with amino and ammonio groups, provides insights into the structural and chemical characteristics of these compounds. This research is crucial for understanding the properties of such compounds in various applications, including drug design (Della, Kasum, & Kirkbride, 1987).

Synthesis of Electroactive Phenol-Based Polymer

The synthesis of a phenol-based polymer, involving a compound structurally similar to this compound, has applications in the field of materials science. This polymer demonstrates potential in electrical conductivity and fluorescence, indicating its utility in various technological applications (Kaya & Aydın, 2012).

Anti-Cancer Drug Synthesis

Compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These activities are indicative of their potential in the development of new anti-cancer drugs (Sondhi et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

Properties

IUPAC Name

4-(3-amino-1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBZZILDQZEXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
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Reactant of Route 3
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 5
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 6
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol

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